molecular formula C19H22N2O5S B2800603 N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE CAS No. 708291-59-2

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B2800603
CAS No.: 708291-59-2
M. Wt: 390.45
InChI Key: CLOUCNZXTWSNCN-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE is a complex organic compound characterized by the presence of a benzodioxole ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole ring and the tert-butylphenyl sulfonamide. The key steps include:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Sulfonamide Formation: The tert-butylphenyl sulfonamide is synthesized by reacting tert-butylphenylamine with sulfonyl chloride.

    Coupling Reaction: The final step involves coupling the benzodioxole derivative with the sulfonamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as flow chemistry and continuous processing can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing drugs with potential therapeutic effects.

    Materials Science: The compound can be used in the synthesis of polymers and advanced materials.

    Biological Studies: It can serve as a probe for studying enzyme interactions and biological pathways.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, while the sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)undecanamide
  • N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE is unique due to the combination of the benzodioxole ring and the sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-19(2,3)13-4-7-15(8-5-13)27(23,24)20-11-18(22)21-14-6-9-16-17(10-14)26-12-25-16/h4-10,20H,11-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOUCNZXTWSNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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